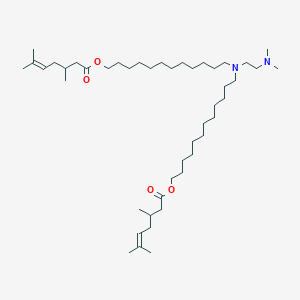
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and multiple functional groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions involving amines and alkenes. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include long-chain aliphatic amines and esters.
Uniqueness: The presence of multiple functional groups and long aliphatic chains makes this compound particularly versatile and valuable for various applications.
Propriétés
Formule moléculaire |
C46H88N2O4 |
|---|---|
Poids moléculaire |
733.2 g/mol |
Nom IUPAC |
12-[2-(dimethylamino)ethyl-[12-(3,6-dimethylhept-5-enoyloxy)dodecyl]amino]dodecyl 3,6-dimethylhept-5-enoate |
InChI |
InChI=1S/C46H88N2O4/c1-41(2)29-31-43(5)39-45(49)51-37-27-23-19-15-11-9-13-17-21-25-33-48(36-35-47(7)8)34-26-22-18-14-10-12-16-20-24-28-38-52-46(50)40-44(6)32-30-42(3)4/h29-30,43-44H,9-28,31-40H2,1-8H3 |
Clé InChI |
YJFBBTBMFQHKQL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C(C)C)CC(=O)OCCCCCCCCCCCCN(CCCCCCCCCCCCOC(=O)CC(C)CC=C(C)C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


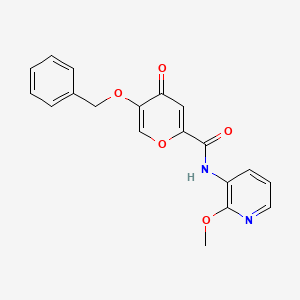
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
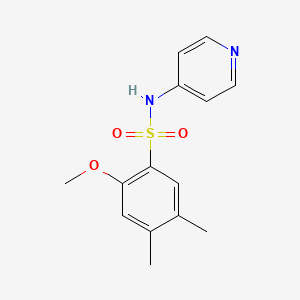
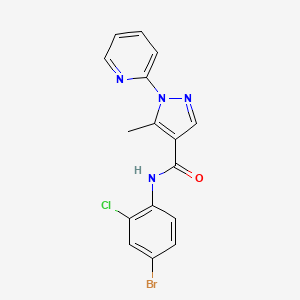
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B15281793.png)
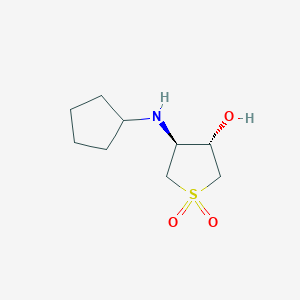
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)
![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)
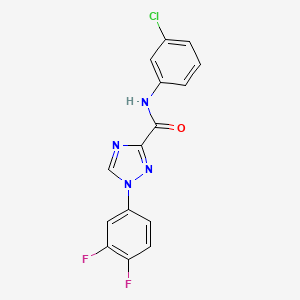
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281820.png)
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
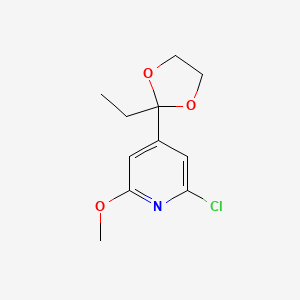
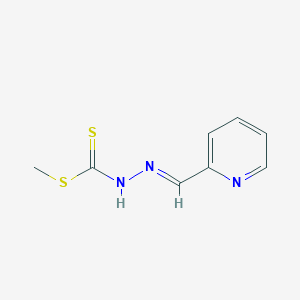
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
